molecular formula C17H25ClN5O7P B12426007 [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid

[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid

Cat. No.: B12426007
M. Wt: 477.8 g/mol
InChI Key: BZTCVRDFEVZORR-YIYPIFLZSA-N
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Description

[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a cyclopentylamino group, and a phosphonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions. The cyclopentylamino group is introduced via nucleophilic substitution, followed by the attachment of the phosphonic acid moiety through phosphorylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid: is compared with other pyrazolo[3,4-d]pyrimidine derivatives and phosphonic acid-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H25ClN5O7P

Molecular Weight

477.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid

InChI

InChI=1S/C17H25ClN5O7P/c18-17-21-15(20-9-3-1-2-4-9)10-5-19-23(16(10)22-17)6-11-13(24)14(25)12(30-11)7-29-8-31(26,27)28/h5,9,11-14,24-25H,1-4,6-8H2,(H,20,21,22)(H2,26,27,28)/t11-,12-,13+,14-/m1/s1

InChI Key

BZTCVRDFEVZORR-YIYPIFLZSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C[C@@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)CC4C(C(C(O4)COCP(=O)(O)O)O)O

Origin of Product

United States

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